molecular formula C14H16N2O2S B2833849 N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide CAS No. 863512-66-7

N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2833849
CAS RN: 863512-66-7
M. Wt: 276.35
InChI Key: FATPRSUNVXKEED-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide, also known as MTEP, is a chemical compound that has been widely studied for its potential applications in scientific research. MTEP belongs to the class of compounds known as allosteric modulators, which are molecules that can bind to a specific site on a protein and modify its activity. In

Scientific Research Applications

N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a protein that plays a key role in synaptic plasticity and learning and memory processes. N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential as a treatment for drug addiction and alcoholism.

Mechanism of Action

N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide acts as an allosteric modulator of the mGluR5 receptor. It binds to a specific site on the receptor that is distinct from the site where glutamate, the natural ligand of the receptor, binds. This binding results in a conformational change in the receptor that modifies its activity. N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to selectively reduce the activity of mGluR5 without affecting the activity of other glutamate receptors.
Biochemical and Physiological Effects:
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuroprotection. N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has several advantages as a tool for scientific research. It is highly selective for the mGluR5 receptor and does not affect the activity of other glutamate receptors. It has also been shown to have good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to the use of N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide in lab experiments. It has a relatively short half-life and may require frequent dosing in long-term experiments. In addition, N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to have some off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide. One area of interest is the potential use of N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide as a treatment for drug addiction and alcoholism. Further research is also needed to better understand the mechanism of action of N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide and its effects on synaptic plasticity and learning and memory processes. Finally, the development of more selective and potent allosteric modulators of the mGluR5 receptor is an important area of future research.

Synthesis Methods

N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 2-(2-methylthiazol-4-yl)ethanamine with phenoxyacetic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The final product is a white crystalline solid that has a melting point of 144-147°C.

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-11-16-12(10-19-11)7-8-15-14(17)9-18-13-5-3-2-4-6-13/h2-6,10H,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPRSUNVXKEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide

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